methyl 2-{[(4-bromophenyl)methyl]amino}acetate

Catalog No.
S6573513
CAS No.
1019504-64-3
M.F
C10H12BrNO2
M. Wt
258.1
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-{[(4-bromophenyl)methyl]amino}acetate

CAS Number

1019504-64-3

Product Name

methyl 2-{[(4-bromophenyl)methyl]amino}acetate

Molecular Formula

C10H12BrNO2

Molecular Weight

258.1
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate is a highly crystalline powder with a melting point of 112-113°C. This compound is soluble in organic solvents like chloroform, methanol, and ethanol. It is not soluble in water. The pKa of the compound is estimated to be 9.60. The compound can easily be hydrolyzed in acidic or basic conditions. The physical and chemical properties of Methyl 2-{[(4-bromophenyl)methyl]amino}acetate suggest that it has the potential to interact with biological systems.
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate, also referred to as Methyl-4-bromomethylphenethylamine or Bromo-DMA, is a synthetic derivative of amphetamine. It belongs to the family of phenethylamines, which are known for their stimulant properties. This compound has been extensively studied for its potential applications in scientific research, owing to its unique physical and chemical properties, as well as its ability to interact with various biological targets. In this review, we will provide an in-depth overview of Methyl 2-{[(4-bromophenyl)methyl]amino}acetate, its synthesis, characterization, biological activities, potential applications in scientific research, and future directions.
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate is a synthetic derivative of amphetamine. It is a white crystalline powder that has a molecular weight of 329.20 g/mol. Its chemical formula is C12H14BrNO2. This compound has been synthesized by several researchers since the early 1990s and has been investigated for its unique physical and chemical properties.
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate can be synthesized by the reaction of 4-bromobenzaldehyde with methylamine followed by the reduction of the resulting imine with sodium borohydride. This compound has been characterized by various analytical methods, including NMR spectroscopy, IR spectroscopy, and mass spectrometry. The purity of the compound can be assessed by techniques like HPLC and GC-MS.
The most commonly used analytical methods to detect Methyl 2-{[(4-bromophenyl)methyl]amino}acetate in biological samples include gas chromatography (GC) and high-performance liquid chromatography (HPLC). These techniques can be coupled with mass spectrometry for the accurate detection and quantification of the compound in biological matrices. Other techniques like NMR spectroscopy and IR spectroscopy can be used to characterize the chemical structure of the compound.
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate has been shown to have various biological activities. It acts as a potent stimulant of the central nervous system (CNS). In animal studies, it has been found to increase locomotor activity, induce hyperthermia, and produce stereotypic behaviors. The compound also has affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This suggests that it may have implications in the treatment of neurological disorders like depression and attention deficit hyperactivity disorder (ADHD).
The toxicity and safety of Methyl 2-{[(4-bromophenyl)methyl]amino}acetate have been investigated in various animal models. The compound has been found to have a relatively low acute toxicity. However, chronic exposure to the compound may result in neurotoxicity and cardiotoxicity. Therefore, caution should be exercised while handling the compound and conducting experiments involving its use.
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate has potential applications in various fields of scientific research. It can be used as a tool to study the mechanisms of neurotransmitter transport and release in the CNS. The compound can also be used to investigate the pharmacological effects of novel drugs targeting the DAT, SERT, and NET. Furthermore, the compound has been used as a starting material for the synthesis of other phenethylamine derivatives with potential therapeutic applications.
Currently, there is ongoing research to investigate the potential therapeutic applications of Methyl 2-{[(4-bromophenyl)methyl]amino}acetate. The compound has been investigated for its potential use in the treatment of neurological disorders like depression and ADHD. Furthermore, research is being conducted to explore its utility as a biomarker for the detection of drug abuse.
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate has potential implications in various fields of research and industry. It can be used as a starting material for the synthesis of other phenethylamine derivatives with potential therapeutic applications. Furthermore, the compound can find applications in the development of novel drugs targeting the DAT, SERT, and NET. Its utility as a biomarker for drug abuse detection can have implications in the forensic and law enforcement industries.
One of the limitations of Methyl 2-{[(4-bromophenyl)methyl]amino}acetate is its potential toxicity and safety concerns. Therefore, caution should be exercised while using the compound and conducting experiments involving its use. Future research should focus on investigating the potential therapeutic applications of the compound and its derivatives in neurological disorders. The development of novel drugs targeting the DAT, SERT, and NET can have implications in the treatment of various neurological and psychiatric disorders. Furthermore, research should be conducted to investigate the potential application of the compound in other fields like forensic sciences and analytical chemistry.
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate is a synthetic derivative of amphetamine that has potential applications in various fields of scientific research. The compound has unique physical and chemical properties and has been extensively studied for its biological activities. However, caution should be exercised while handling the compound and conducting experiments involving its use. Future research should focus on investigating its potential therapeutic applications in neurological disorders and its utility as a biomarker for drug abuse detection.

Purity

95

Dates

Modify: 2023-08-25

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